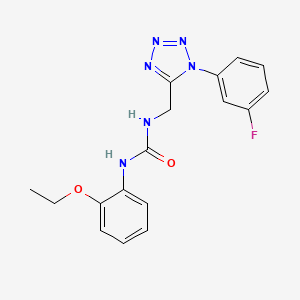

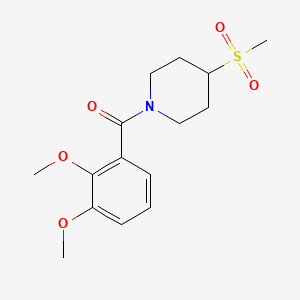

![molecular formula C18H13NOS3 B2850843 N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[b]thiophene-2-carboxamide CAS No. 2034231-63-3](/img/structure/B2850843.png)

N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[b]thiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They possess a wide range of therapeutic properties and are remarkably effective compounds with respect to their biological and physiological functions .

Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .Chemical Reactions Analysis

The synthesis of thiophene derivatives often involves condensation reactions. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .科学的研究の応用

Anti-Inflammatory and Anti-Psychotic Applications

Thiophene derivatives have been reported to exhibit significant anti-inflammatory and anti-psychotic activities . The presence of thiophene rings in the molecular structure of this compound suggests potential efficacy in these therapeutic areas. Research could explore its use as a lead molecule for the development of new medications targeting inflammation and psychotic disorders.

Anti-Arrhythmic and Anti-Anxiety Effects

Compounds containing thiophene units have also shown promise in the treatment of cardiac arrhythmias and anxiety disorders . The compound could be investigated for its potential to modulate ion channels or neurotransmitter systems involved in these conditions.

Antifungal and Antioxidant Properties

The thiophene moiety is known to contribute to antifungal and antioxidant properties in various compounds . This suggests that N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[b]thiophene-2-carboxamide could be a valuable candidate for the development of new antifungal agents or antioxidants.

Estrogen Receptor Modulation

Some thiophene derivatives act as estrogen receptor modulators . This compound could be studied for its potential effects on estrogen receptors, which may have implications in the treatment of hormone-related cancers or other conditions.

Anti-Mitotic and Anti-Microbial Activities

The structural features of thiophene-containing compounds have been associated with anti-mitotic and anti-microbial activities . This compound could be synthesized and characterized to assess its capabilities in inhibiting cell division or combating microbial infections.

Kinase Inhibition and Anti-Cancer Potential

Thiophene derivatives have been identified as potent kinase inhibitors with anti-cancer potential . The compound could be explored for its ability to inhibit specific kinases involved in cancer progression, making it a potential candidate for anti-cancer drug development.

Synthesis of Anticancer Agents

Specifically, derivatives of thiophene such as 2-Butylthiophene are used as raw materials in the synthesis of anticancer agents . This indicates that our compound could be a precursor or an intermediate in the synthesis of drugs aimed at treating cancer.

Development of Insecticides

Thiophene derivatives also play a role in the development of insecticides . The compound’s structure could be utilized to create new insecticidal formulations with potentially improved efficacy and safety profiles.

作用機序

Target of Action

The compound N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[b]thiophene-2-carboxamide, also known as N-[(thiophen-2-yl)(thiophen-3-yl)methyl]-1-benzothiophene-2-carboxamide, is primarily targeted towards fungal phytopathogens . These pathogens, including oomycetes, ascomycetes, basidiomycetes, and deuteromycetes, pose a significant threat to human health, food safety, and agriculture .

Mode of Action

It is known that the compound exhibits fungicidal activities . The compound’s interaction with its targets likely involves the inhibition of essential biological processes within the fungal cells, leading to their death .

Biochemical Pathways

Given its fungicidal activity, it can be inferred that it disrupts essential biochemical pathways in fungal cells, leading to their death .

Pharmacokinetics

Its fungicidal activity suggests that it is bioavailable and can reach its target sites effectively .

Result of Action

The compound exhibits excellent fungicidal activities. For instance, it has been shown to be effective against cucumber downy mildew (CDM, Pseudoperonospora cubensis (Berk.et Curt.) Rostov.) in a greenhouse . The compound’s action results in the death of the fungal cells, thereby controlling the spread of the disease .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors.

: Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives

将来の方向性

特性

IUPAC Name |

N-[thiophen-2-yl(thiophen-3-yl)methyl]-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NOS3/c20-18(16-10-12-4-1-2-5-14(12)23-16)19-17(13-7-9-21-11-13)15-6-3-8-22-15/h1-11,17H,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVEFPZOVPAUWFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2)C(=O)NC(C3=CSC=C3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NOS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

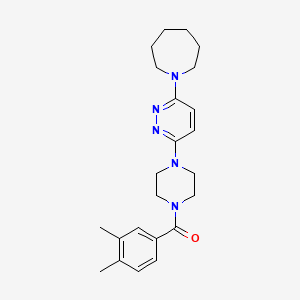

![2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-cyclohexylacetamide](/img/structure/B2850767.png)

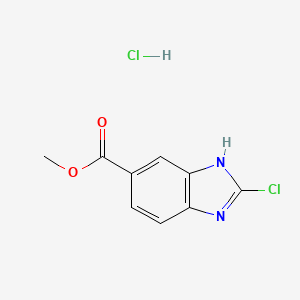

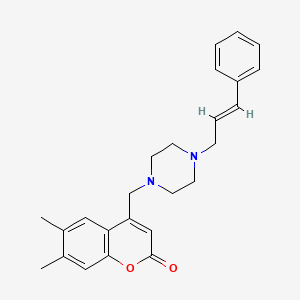

![7-(3-chlorophenyl)-N-(4-methylbenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2850770.png)

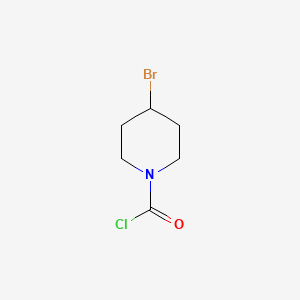

![2-(3-methoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2850773.png)

![3-(4-methoxybenzyl)-1-(naphthalen-1-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![1-(3-Fluorophenyl)-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2850776.png)

![(2S,4S)-2-Fluoro-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B2850779.png)

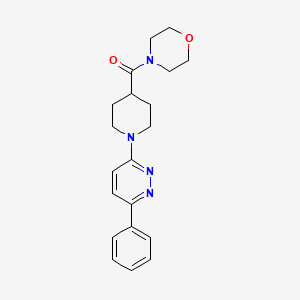

![(Z)-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2850781.png)